N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide
Description
N-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine substituent attached to a phenyl ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, is known for its conformational flexibility and hydrogen-bonding capabilities, which are critical in drug design and crystal engineering . The sulfonamide group (-SO₂NH₂) is a classic pharmacophore with applications in antimicrobial, antiviral, and enzyme-inhibiting agents.
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-8-15(9-11(2)18-10)13-6-4-12(5-7-13)14-19(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHYSNNEQFBYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The final step involves the sulfonation of the amine group to form the methanesulfonamide derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Medicinal Chemistry
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide is being explored for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies have indicated that sulfonamide derivatives exhibit anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action against tumors .
Biological Research
The compound has shown promise as an enzyme inhibitor:
- Enzyme Inhibition : It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This characteristic is crucial for developing drugs targeting metabolic pathways.
- Protein Interaction Studies : Molecular dynamics simulations have been employed to study its binding interactions with proteins involved in critical biological processes, such as the interaction between S-protein and ACE2 in COVID-19 .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Reagent in Organic Reactions : The compound is utilized in synthesizing more complex molecules due to its reactive sulfonamide group. It can participate in various reactions like nucleophilic substitutions and coupling reactions .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of Tmprss2 (a serine protease involved in viral entry) demonstrated that this compound could effectively interfere with the protein's activity. Molecular docking studies revealed favorable binding interactions at the active site, suggesting its potential as a therapeutic agent against viruses like SARS-CoV-2 .
Case Study 2: Anticancer Activity
Research evaluating various sulfonamide derivatives found that this compound exhibited cytotoxic effects on specific cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .
Data Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Potential therapeutic effects observed |
| Anticancer activity | Cytotoxic effects on cancer cell lines | |
| Biological Research | Enzyme inhibitor | Effective against Tmprss2 |
| Protein interaction studies | Favorable binding interactions | |
| Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |
Mechanism of Action
The mechanism of action of N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide with structurally related sulfonamide derivatives, emphasizing substituent variations and their implications:
Key Observations:
Morpholine vs. Thiazole Substituents: The 2,6-dimethylmorpholine group provides conformational rigidity and hydrogen-bond acceptor sites (oxygen), which may enhance target binding specificity. Thiazole-containing analogs are frequently associated with antimicrobial activity, whereas morpholine derivatives are explored for CNS-targeting drugs due to blood-brain barrier permeability .
Aminoethoxy vs. However, this may reduce membrane permeability . Ethoxy-linked compounds are often used as prodrugs or in targeted delivery systems due to their tunable polarity .
Hydrogen-Bonding Patterns :
- Etter’s graph-set analysis highlights that sulfonamide NH groups typically form D¹¹(2) motifs (two-centered NH⋯O bonds), while morpholine oxygen may participate in C²²(2) chains (two-centered O⋯HN interactions). Thiazole NH₂ groups can create R²²(8) rings , enabling complex supramolecular architectures .
Crystallographic and Computational Insights
- Crystallography : Structural studies of similar sulfonamides (e.g., ZINC03888532) using SHELXL () reveal that morpholine and thiazole substituents influence crystal packing via hydrogen bonds and van der Waals interactions. For instance, thiazole derivatives often exhibit tighter packing due to π-π stacking .
- Software Tools : Programs like ORTEP-3 () visualize conformational preferences, showing that 2,6-dimethylmorpholine adopts a chair conformation , minimizing steric hindrance .
Biological Activity
N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews its synthesis, biological mechanisms, and research findings related to its efficacy.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2,6-dimethylmorpholine and 4-nitrobenzenesulfonyl chloride.
- Reduction : The nitro group is reduced to an amine using agents such as palladium on carbon.
- Sulfonation : The amine is then sulfonated to form the methanesulfonamide derivative.
The reaction conditions often include solvents like dichloromethane and purification techniques such as recrystallization and chromatography to achieve high purity .
Biological Mechanisms
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites. This interaction alters the enzyme's conformation and function, affecting various metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, although detailed investigations are still required to establish its efficacy against specific pathogens .
Case Studies and Research Findings
Research has explored the biological activity of this compound in various contexts:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Another investigation focused on the compound's anti-inflammatory effects in animal models. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis .
- Enzyme Targeting :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
